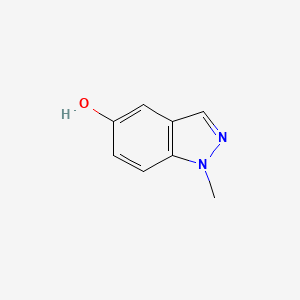

1-Methyl-1H-indazol-5-ol

Description

BenchChem offers high-quality 1-Methyl-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIUCKWMURTFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657121 | |

| Record name | 1-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756839-14-2 | |

| Record name | 1-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazol-5-ol for Researchers and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Role of 1-Methyl-1H-indazol-5-ol

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[1][3]

This guide focuses on a specific derivative, 1-Methyl-1H-indazol-5-ol (CAS No: 756839-14-2), a compound of increasing interest in contemporary drug discovery. The strategic placement of a methyl group at the N1 position and a hydroxyl group at the C5 position provides key handles for synthetic elaboration and targeted biological interactions. Notably, its characterization as a "Protein Degrader Building Block" positions it as a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5][6] This guide will provide an in-depth overview of the physical and chemical properties, synthesis, characterization, and potential applications of 1-Methyl-1H-indazol-5-ol, offering a comprehensive resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Methyl-1H-indazol-5-ol is fundamental for its application in research and development, influencing factors from reaction conditions to formulation.

Core Physical and Chemical Data

While experimentally determined values for some properties of 1-Methyl-1H-indazol-5-ol are not extensively published, a combination of data from commercial suppliers and predictive models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 756839-14-2 | [4] |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| Appearance | Off-white to light yellow solid | - |

| Purity | ≥98% | [4] |

| Storage | Room temperature, sealed in a dry environment | [4] |

| Predicted Boiling Point | 310.2 ± 15.0 °C | - |

| Predicted Density | 1.27 ± 0.1 g/cm³ | - |

| Predicted pKa | 9.30 ± 0.40 | - |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis of 1-Methyl-1H-indazol-5-ol

The synthesis of 1-Methyl-1H-indazol-5-ol can be approached through several strategic routes, primarily involving the formation of the indazole core and subsequent functionalization or modification of precursors. A common and illustrative method involves the demethylation of a methoxy-substituted precursor, a robust and well-documented transformation in organic synthesis.

Illustrative Synthetic Pathway: Demethylation of 1-Methyl-5-methoxy-1H-indazole

This pathway is analogous to the synthesis of the parent 1H-indazol-5-ol from 5-methoxy-1H-indazole.[7] The N-methylation of 5-methoxy-1H-indazole would be the initial step, followed by demethylation of the methoxy group to yield the desired phenol.

Sources

An In-depth Technical Guide to 1-Methyl-1H-indazol-5-ol (CAS: 756839-14-2): A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 1-Methyl-1H-indazol-5-ol, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and its pivotal role as a molecular scaffold, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and biological research endeavors.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[3][4][5][6] The N-alkylation of the indazole ring is a common strategy to modulate the pharmacological properties of these molecules, with the N-1 substituted isomer often being the thermodynamically more stable and desired product.[7][8] 1-Methyl-1H-indazol-5-ol, with its N-1 methylation and a hydroxyl group at the 5-position, represents a key synthetic intermediate, offering a reactive handle for further chemical elaboration.

Physicochemical Properties of 1-Methyl-1H-indazol-5-ol

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 756839-14-2 | N/A |

| Molecular Formula | C₈H₈N₂O | N/A |

| Molecular Weight | 148.16 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [9] |

| Boiling Point | 310.2±15.0 °C (Predicted) | [9] |

| Density | 1.27±0.1 g/cm³ (Predicted) | [9] |

| pKa | 9.30±0.40 (Predicted) | [9] |

| Storage | Sealed in dry, Room Temperature | [9] |

Synthesis of 1-Methyl-1H-indazol-5-ol: A Step-by-Step Protocol

The synthesis of 1-Methyl-1H-indazol-5-ol can be efficiently achieved through the regioselective N-methylation of its precursor, 1H-indazol-5-ol. The choice of reaction conditions is critical to favor the formation of the desired N-1 isomer. Studies on the N-alkylation of indazoles have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) provides excellent regioselectivity for the N-1 position.[7][10][8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the N-methylation of 1H-indazol-5-ol.

Detailed Experimental Protocol

Materials:

-

1H-Indazol-5-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-indazol-5-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portionwise. Caution: Hydrogen gas is evolved.

-

Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add methyl iodide (1.1-1.5 eq) dropwise to the suspension at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-Methyl-1H-indazol-5-ol as a solid.

Application in Targeted Protein Degradation: A PROTAC Building Block

The true value of 1-Methyl-1H-indazol-5-ol lies in its application as a versatile building block in the synthesis of complex bioactive molecules. A particularly exciting area is its use in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The 1-methyl-1H-indazol-5-yl moiety has been identified as a key component in the development of novel PROTACs. For instance, a recent patent application describes PROTACs that incorporate a 1-methyl-1H-indazole-5-carboxamide unit for the targeted degradation of MLLT1 and/or MLLT3, proteins implicated in certain cancers.[11] This highlights the utility of the 1-methyl-1H-indazol-5-ol scaffold, where the hydroxyl group can be readily converted to other functionalities, such as the carboxamide, to serve as an attachment point for the linker component of the PROTAC molecule.

Conceptual PROTAC Structure and the Role of 1-Methyl-1H-indazol-5-ol

Caption: Conceptual structure of a PROTAC molecule.

Experimental Protocols for Assessing PROTAC Activity

When 1-Methyl-1H-indazol-5-ol is incorporated into a PROTAC, a series of biochemical and cellular assays are required to validate its function.

Western Blotting for Protein Degradation

A primary method to confirm the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a robust and widely used technique for this purpose.[9]

Protocol Outline:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[12][13]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100 °C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus vehicle control samples to determine the extent of protein degradation.

In Vitro Ubiquitination Assay

To provide mechanistic insight, an in vitro ubiquitination assay can be performed to demonstrate that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[14][15][16][17]

Protocol Outline:

-

Reaction Components:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (specific to the E3 ligase)

-

Recombinant E3 ligase (e.g., VHL/elongin B/elongin C complex or Cereblon/DDB1 complex)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC molecule

-

Reaction buffer

-

-

Reaction Setup: Combine the reaction components in a microcentrifuge tube. Set up control reactions lacking one or more components (e.g., no PROTAC, no E3 ligase, no ATP) to ensure the observed ubiquitination is dependent on the complete system.

-

Incubation: Incubate the reactions at 30-37 °C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Analyze the reaction products by Western blotting using an antibody against the target protein. A successful reaction will show a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated forms of the target protein.

Conclusion

1-Methyl-1H-indazol-5-ol is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the creation of complex molecules with tailored biological activities. Its demonstrated utility in the construction of PROTACs for targeted protein degradation underscores its relevance in cutting-edge therapeutic design. The experimental protocols provided herein offer a solid foundation for researchers to synthesize this compound and to evaluate its application in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like 1-Methyl-1H-indazol-5-ol is set to increase significantly.

References

-

In vitro Protein Ubiquitination Assays. Bio-protocol. Available at: [Link]

-

Ubiquitination assay. Bio-protocol. 2022-03-22. Available at: [Link]

-

Detection of Protein Ubiquitination. PMC - NIH. Available at: [Link]

-

Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific. Available at: [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. Available at: [Link]

- Protac degraders of mllt1 and/or mllt3. Google Patents.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available at: [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. Available at: [Link]

-

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available at: [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents.

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

- Method of synthesizing 1H-indazole compounds. Google Patents.

- Substituted indazole derivatives active as kinase inhibitors. Google Patents.

- Indazole derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.ucc.ie [research.ucc.ie]

- 11. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 13. 2bscientific.com [2bscientific.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ubiquitination assay [bio-protocol.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-Methyl-1H-indazol-5-ol

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1H-indazol-5-ol: A Privileged Scaffold for Modern Drug Discovery

Executive Summary

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its versatile range of biological activities.[1][2][3] This guide focuses on a specific, strategically important derivative: 1-Methyl-1H-indazol-5-ol. While direct, extensive biological profiling of this exact molecule is not widespread in public literature, its structural motifs are central to a variety of potent agents, from kinase inhibitors to novel protein degraders. This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the known biological context of the 1-methyl-indazole core, its potential applications, and robust methodologies for its evaluation. We will explore its synthesis, the established activities of its close analogs, and provide detailed protocols to unlock its therapeutic potential.

The Indazole Scaffold: A Foundation of Therapeutic Versatility

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a powerhouse in drug design.[4][5] Its unique electronic properties and structural rigidity allow it to interact with a wide array of biological targets.

Chemical Properties and Tautomerism

The indazole system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most biological and chemical contexts.[3][6] The methylation at the N1 position in 1-Methyl-1H-indazol-5-ol locks the molecule into this stable and more frequently studied conformation, providing a fixed scaffold for predictable molecular interactions.

A Privileged Scaffold in Medicine

The significance of the indazole core is validated by its presence in numerous clinically successful drugs. Molecules like Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor for ovarian cancer) feature this scaffold, highlighting its acceptance and utility in oncology.[1][3] The broad therapeutic footprint of indazole derivatives includes potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[6][7]

Synthesis and Strategic Importance of 1-Methyl-1H-indazol-5-ol

The primary utility of 1-Methyl-1H-indazol-5-ol in contemporary research appears to be as a versatile synthetic intermediate, particularly categorized as a Protein Degrader Building Block .[8] This suggests its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

Plausible Synthetic Workflow

A robust synthesis can be envisioned starting from the commercially available 5-methoxy-1H-indazole, as detailed in the literature for the synthesis of the parent 1H-indazol-5-ol.[9][10] The subsequent N-methylation would yield the target compound.

Caption: Plausible synthetic route to 1-Methyl-1H-indazol-5-ol.

Biological Activities of 1-Methyl-1H-indazole Analogs: An Evidence-Based Projection

By examining structurally related compounds, we can project the likely biological activities and therapeutic potential of 1-Methyl-1H-indazol-5-ol.

Anticancer Activity

The 1-methyl-1H-indazole scaffold is a recurring motif in potent anticancer agents.

-

Cytotoxicity and Apoptosis Induction : A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and evaluated for anticancer activity, with one compound showing a remarkable 99.16% growth inhibition against the CNS cancer cell line SNB-75.[11] Other indazole derivatives have been shown to inhibit cancer cell proliferation and colony formation by inducing apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic Bcl-2.[1][12]

-

Mechanism of Action : The anticancer effects of indazoles are often multifaceted, including the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and inhibition of cancer cell migration and invasion by modulating matrix metalloproteinases (MMPs).[1][12]

Kinase Inhibition

The indazole ring is a well-established hinge-binding motif in many kinase inhibitors.

-

Broad Applicability : Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including EGFR, FGFR, and nitric oxide synthases (iNOS/nNOS).[3][13] The 5-hydroxyl group on 1-Methyl-1H-indazol-5-ol provides a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to target specific kinase active sites.

Neurological and Ion Channel Modulation

-

Neurological Disorders : The derivative 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole is noted for its potential in developing treatments for neurological disorders, leveraging its structure to enhance bioavailability and efficacy.[14]

-

TRPM5 Agonism : The amine analog, 1-Methyl-1H-indazol-5-amine, serves as a key intermediate for synthesizing potent and selective agonists of the TRPM5 ion channel, which has implications for gastrointestinal prokinetic activity.[15][16] This suggests that the 5-position is a critical site for functionalization to target ion channels.

Methodologies for Biological Evaluation

To empirically determine the and its future derivatives, a tiered screening approach is recommended. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro Anticancer Screening Workflow

This protocol outlines a comprehensive workflow to assess cytotoxicity and the primary mechanism of cell death.

Step-by-Step Methodology:

-

Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer, SNB-75 CNS cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[1][11]

-

Cell Viability Assay (MTT/MTS):

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of 1-Methyl-1H-indazol-5-ol (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT or MTS reagent and incubate according to the manufacturer's instructions.

-

Measure absorbance using a plate reader to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.

-

Analyze the cell population using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

-

-

Mechanism of Action (Western Blot):

-

Treat cells as in the apoptosis assay.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).[1]

-

Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.

-

Caption: Workflow for evaluating the in vitro anticancer activity.

Protocol 2: In Silico Molecular Docking

Molecular docking can provide valuable insights into potential biological targets and guide the design of more potent derivatives.

Step-by-Step Methodology:

-

Target Selection: Choose a protein target with a known crystal structure based on the activities of related indazoles (e.g., Epidermal Growth Factor Receptor, EGFR, PDB ID: 2J6M).[3]

-

Ligand and Protein Preparation:

-

Generate a 3D structure of 1-Methyl-1H-indazol-5-ol and perform energy minimization.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (active site) based on the co-crystallized ligand or known active site residues.

-

-

Molecular Docking:

-

Use docking software (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.

-

Generate multiple binding poses and score them based on the predicted binding affinity (e.g., kcal/mol).

-

-

Analysis:

-

Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Use this information to propose modifications to the 1-Methyl-1H-indazol-5-ol scaffold to enhance binding affinity.

-

Pharmacokinetics and Toxicity: Considerations

Direct pharmacokinetic and toxicity data for 1-Methyl-1H-indazol-5-ol are not available. However, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for related indazole amides have suggested good drug-like properties with low anticipated adverse effects.[11] It is crucial to note that toxicity must be evaluated empirically for any new chemical entity. For instance, studies on 7-nitroindazole in rats showed some adverse effects on organ weight, underscoring that the toxicity profile is specific to the substitution pattern on the indazole ring.[7]

Future Directions and Conclusion

1-Methyl-1H-indazol-5-ol stands as a compound of high strategic value for modern drug discovery. While it may not be an end-stage therapeutic itself, its role as a functionalized, conformationally locked building block is critical.

Key Future Directions:

-

Empirical Profiling: Conduct the foundational biological screens outlined in this guide to establish a baseline activity profile.

-

Library Synthesis: Utilize the 5-hydroxyl group as a synthetic handle to create a diverse library of ethers, esters, and other derivatives.

-

PROTAC Development: Leverage its designation as a protein degrader building block to synthesize novel PROTACs, linking it to E3 ligase binders to target disease-causing proteins for degradation.

References

-

Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: MDPI URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL: [Link]

-

Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of indazole derivatives Source: PubMed URL: [Link]

-

Title: 1H-Imidazole, 1-methyl- - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme URL: [Link]

-

Title: 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies Source: ResearchGate URL: [Link]

-

Title: ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1H‐indazole derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central (PMC) URL: [Link]

-

Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central (PMC) URL: [Link]

-

Title: 1-Methyl-1H-indazol-5-ol, min 98%, 1 gram Source: LabAlley URL: [Link]

-

Title: 1-Methyl-1H-indazol-5-ol | CAS 756839-14-2 Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Sciences and Technology URL: [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. 1H-Indazol-5-ol | 15579-15-4 [chemicalbook.com]

- 10. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Mechanisms of 1-Methyl-1H-indazol-5-ol

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities. 1-Methyl-1H-indazol-5-ol, a member of this versatile class, holds considerable promise for therapeutic development. However, its precise mechanism of action at the cellular level remains an area of active investigation. This technical guide provides a comprehensive overview of the potential cellular pathways modulated by 1-Methyl-1H-indazol-5-ol, drawing upon the established activities of structurally related indazole analogues. We delve into plausible molecular targets, including ion channels and protein kinases, and outline detailed experimental protocols for elucidating the specific mechanistic details of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of 1-Methyl-1H-indazol-5-ol.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmacology and medicinal chemistry. Their unique structure allows for diverse functionalization, leading to a wide array of pharmacological properties, including anti-inflammatory, anticancer, and neurological activities.[1][2] The indazole nucleus is a key component in several clinically approved drugs, highlighting its importance as a pharmacophore.[3] The versatility of the indazole scaffold suggests that 1-Methyl-1H-indazol-5-ol likely engages with multiple cellular targets to exert its biological effects.

Potential Mechanisms of Action of 1-Methyl-1H-indazol-5-ol

While direct studies on 1-Methyl-1H-indazol-5-ol are limited, the extensive body of research on related indazole derivatives allows us to postulate several potential mechanisms of action. These hypotheses provide a rational basis for experimental investigation.

Modulation of Ion Channel Activity

A significant number of indazole-containing compounds have been shown to modulate the activity of various ion channels. This suggests that 1-Methyl-1H-indazol-5-ol may exert its effects by altering ion flux across cellular membranes.

-

Potassium Channel Modulation: A compound featuring a 1H-indazol-5-yloxy moiety, structurally similar to 1-Methyl-1H-indazol-5-ol, has been identified as a modulator of the human ether-a-go-go-related gene (hERG) potassium channel Kv11.1.[4] Additionally, another indazole derivative, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), is a potent and selective blocker of large-conductance voltage-gated and calcium-dependent K+ (BK) channels.[5] These findings strongly suggest that 1-Methyl-1H-indazol-5-ol could target potassium channels, thereby influencing cellular processes such as membrane potential, neuronal excitability, and muscle contraction.

-

Transient Receptor Potential (TRP) Channel Agonism: The related compound, 1-Methyl-1H-indazol-5-amine, serves as a chemical intermediate in the synthesis of agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[6][7] This suggests a potential for 1-Methyl-1H-indazol-5-ol to also interact with TRP channels, which are involved in a wide range of sensory processes.

Inhibition of Protein Kinases

The indazole scaffold is a well-established framework for the design of potent protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Broad Kinase Inhibitory Potential: Numerous studies have demonstrated the ability of indazole derivatives to inhibit a variety of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFRs), and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][3][8] Given the structural similarities, it is highly probable that 1-Methyl-1H-indazol-5-ol possesses kinase inhibitory activity. The specific kinases targeted would determine its downstream cellular effects, which could range from cell cycle arrest and apoptosis in cancer cells to modulation of inflammatory responses.

Interaction with Other Signaling Pathways

Beyond ion channels and kinases, indazole derivatives have been shown to interact with other key signaling molecules.

-

Aryl Hydrocarbon Receptor (AHR) Agonism: Recent research has identified indazole derivatives as a novel class of Aryl Hydrocarbon Receptor (AHR) agonists.[9] The AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. Activation of AHR by 1-Methyl-1H-indazol-5-ol could therefore influence these pathways.

-

Serotonin Receptor (5-HT) Agonism: A structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent agonist of the 5-HT2 serotonin receptor.[10] This raises the possibility that 1-Methyl-1H-indazol-5-ol could modulate serotonergic signaling, which is crucial for a wide range of physiological and psychological processes.

Role as a Protein Degrader Building Block

The classification of 1-Methyl-1H-indazol-5-ol as a "Protein Degrader Building Block" suggests it can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. For 1-Methyl-1H-indazol-5-ol to function as a component of a PROTAC, it must possess binding affinity for a specific cellular protein. Identifying this protein would be a direct way to elucidate its primary target.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 1-Methyl-1H-indazol-5-ol, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for researchers to investigate its cellular targets and downstream effects.

Target Identification and Validation

The initial step is to identify the direct molecular targets of 1-Methyl-1H-indazol-5-ol.

Objective: To determine if 1-Methyl-1H-indazol-5-ol inhibits the activity of a broad panel of protein kinases.

Methodology:

-

Compound Preparation: Prepare a concentrated stock solution of 1-Methyl-1H-indazol-5-ol in DMSO.

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are significantly inhibited.

-

IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) value.

dot

Caption: Workflow for identifying and validating kinase targets.

Objective: To assess the effect of 1-Methyl-1H-indazol-5-ol on the activity of specific ion channels.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest (e.g., hERG, BK channels).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents in the absence and presence of varying concentrations of 1-Methyl-1H-indazol-5-ol.

-

Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine if the compound acts as an activator, inhibitor, or modulator.

dot

Caption: Workflow for assessing ion channel modulation.

Cellular Pathway Analysis

Once potential targets are identified, the next step is to investigate the downstream signaling consequences of target engagement.

Objective: To determine the effect of 1-Methyl-1H-indazol-5-ol on the phosphorylation status of key signaling proteins downstream of identified kinase targets.

Methodology:

-

Cell Treatment: Treat a relevant cell line with 1-Methyl-1H-indazol-5-ol at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT).

-

Data Analysis: Quantify band intensities to determine the change in protein phosphorylation.

| Target Pathway | Primary Antibody (Phospho) | Primary Antibody (Total) | Expected Outcome (Inhibition) |

| MAPK/ERK | Phospho-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 | Decrease in p-ERK/Total ERK ratio |

| PI3K/AKT | Phospho-AKT (Ser473) | Total AKT | Decrease in p-AKT/Total AKT ratio |

| STAT Signaling | Phospho-STAT3 (Tyr705) | Total STAT3 | Decrease in p-STAT3/Total STAT3 ratio |

Phenotypic Assays

Cell-based phenotypic assays are crucial for understanding the overall biological effect of 1-Methyl-1H-indazol-5-ol.

Objective: To assess the effect of 1-Methyl-1H-indazol-5-ol on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of 1-Methyl-1H-indazol-5-ol for 72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Summary and Future Directions

1-Methyl-1H-indazol-5-ol is a promising small molecule with the potential to modulate key cellular pathways. Based on the extensive research on the indazole scaffold, it is likely that this compound functions as an ion channel modulator and/or a protein kinase inhibitor. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action. Future studies should focus on comprehensive target identification using unbiased approaches such as chemical proteomics, followed by in-depth validation of the identified targets and their downstream signaling pathways. A thorough understanding of the molecular mechanisms of 1-Methyl-1H-indazol-5-ol will be essential for its successful development as a novel therapeutic agent.

References

-

Gopal, S. K., Krishnamurthy, P., & Ramarao, M. (2017). Modulation of Kv11.1 (hERG) channels by 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator. British Journal of Pharmacology, 174(12), 1834–1847. [Link]

-

Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16). [Link]

-

American Elements. (n.d.). 1-Methyl-1H-indazol-5-ol. Product Page. [Link]

-

Li, G. R., et al. (2008). 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a potent and highly selective small molecule blocker of the large-conductance voltage-gated and calcium-dependent K+ channel. Journal of Pharmacology and Experimental Therapeutics, 326(2), 557-565. [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

-

Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 849310. [Link]

-

Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ResearchGate. [Link]

-

Singh, P., & Kaur, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25381-25405. [Link]

-

Kumar, A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(33), 6753-6773. [Link]

-

May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318-328. [Link]

-

Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]

-

PubChem. (n.d.). 1H-Indazol-5-ol. PubChem Compound Summary for CID 101438. [Link]

-

Bansal, R., & Kumar, R. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

-

Thippeswamy, B. S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(8), HC01-HC04. [Link]

-

Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]

-

Kumar, P. S., & Rao, T. V. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Homepage. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Kv 11.1 (hERG) channels by 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), a novel small molecule activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a potent and highly selective small molecule blocker of the large-conductance voltage-gated and calcium-dependent K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

Unlocking the Therapeutic Potential of 1-Methyl-1H-indazol-5-ol Derivatives: A Guide to Key Molecular Targets

An In-Depth Technical Guide:

Introduction: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] The clinical and commercial success of indazole-containing drugs—such as the anti-cancer kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the antiemetic Granisetron—underscores the profound pharmacological importance of this core.[1][5][6][7] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3][8][9]

While the broader indazole class is well-explored, specific substitution patterns offer opportunities for novel intellectual property and refined pharmacological profiles. This guide focuses on the therapeutic potential of 1-Methyl-1H-indazol-5-ol derivatives . The 1H-indazole tautomer is the most thermodynamically stable and predominant form, providing a reliable foundation for molecular design.[1][3] By analyzing the established pharmacology of the parent scaffold, we can logically extrapolate and propose high-potential therapeutic targets for this specific chemical series. This document provides a detailed exploration of these targets, the underlying mechanistic rationale, and robust experimental workflows for their validation.

Part 1: Premier Therapeutic Targets in Oncology

The application of indazole derivatives in oncology is extensive and clinically validated.[10][11] The structural features of the indazole core make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases and the nicotinamide-binding site of PARP enzymes.

Protein Kinase Inhibition: A Validated Avenue for Anticancer Therapy

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[12] Indazole-based compounds have proven to be highly effective kinase inhibitors, with several derivatives gaining FDA approval.[5][6][13]

Mechanistic Rationale: The indazole nucleus frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved segment of the ATP-binding pocket. The 1-methyl group of the proposed scaffold can be oriented to explore hydrophobic pockets, while the 5-ol group provides a valuable handle for either direct hydrogen bonding or further derivatization to modulate solubility and target engagement. Based on extensive literature, key kinase targets for indazole scaffolds include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[5]

-

Aurora Kinases (A, B, C): Serine/threonine kinases essential for mitotic progression; their overexpression is common in various cancers.[5][14]

-

FGFR (Fibroblast Growth Factor Receptor): Tyrosine kinases whose aberrant signaling can drive tumor proliferation and survival.[5][10]

-

Other Relevant Kinases: A broad range of other kinases, including c-Met, ALK, Bcr-Abl, and Pim kinases, have also been successfully targeted by indazole derivatives.[6][10]

Data Summary: Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Results (IC50) | Reference |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 nM (Compound 13i) | [5] |

| Amide derivatives of indazole | Aurora Kinase A | 13 µM (Initial Hit 52a) | [5] |

| 1H-Indazol-3-amine derivatives | FGFR1 | Potent inhibition, detailed binding mode | [5] |

| 2-(1-Methyl-1H-indazol-5-yl) Analogs | Various Cancer Cell Lines | High growth inhibition in CNS cancer cell line |[15] |

Logical Pathway: VEGFR Signaling and Inhibition

Caption: VEGFR-2 signaling cascade and the point of inhibition by indazole derivatives.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Objective: To determine the IC50 value of a 1-Methyl-1H-indazol-5-ol derivative against a target kinase (e.g., VEGFR-2).

-

Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, HTRF detection reagents (Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665), assay buffer, 384-well microplates, test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

-

Add 2 µL of the compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 4 µL of the enzyme/biotinylated substrate mix to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF detection reagent mix.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[16] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[16] Inhibiting PARP in these cells leads to the accumulation of SSBs, which collapse replication forks and create DSBs.[16] The cell's inability to repair these DSBs via HR results in cell death—a powerful concept known as "synthetic lethality".

Mechanistic Rationale: The indazole carboxamide scaffold has been successfully employed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP.[17][18] This allows indazole derivatives to sit in the catalytic domain of PARP-1, preventing its function. The FDA-approved PARP inhibitor Niraparib features an indazole core, validating this approach.[5][16] 1-Methyl-1H-indazol-5-ol derivatives can be readily functionalized with a carboxamide group to target the PARP active site.

Logical Workflow: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality in BRCA-deficient cells via PARP inhibition.

Experimental Protocol: PARP-1 Chemiluminescent Activity Assay

-

Objective: To quantify the inhibitory effect of a test compound on PARP-1 activity.

-

Materials: Recombinant human PARP-1, activated DNA (histone-coated plate), biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, assay buffer, wash buffer, 96-well plates.

-

Procedure:

-

Add 50 µL of activated DNA-coated wells with assay buffer.

-

Add serial dilutions of the 1-Methyl-1H-indazol-5-ol derivative. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Add 25 µL of the reaction cocktail (PARP-1 enzyme and biotinylated NAD+).

-

Incubate for 60 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes.

-

Wash the wells three times.

-

Add 100 µL of chemiluminescent substrate and immediately measure luminescence on a plate reader.

-

-

Data Analysis: Normalize the data to controls and plot percent inhibition versus compound concentration. Calculate the IC50 value using a suitable nonlinear regression model.

Part 2: Potential Therapeutic Targets in Inflammation

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties.[19][20][21]

Mechanistic Rationale: The anti-inflammatory effects of indazoles are often attributed to their inhibition of key enzymes and signaling molecules in the inflammatory cascade.[19] The primary target is Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for producing pro-inflammatory prostaglandins.[22][23] Additionally, indazoles may suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[19][21] The 5-ol group on the target scaffold is a phenolic hydroxyl, a structural feature common in many known COX inhibitors and antioxidants, suggesting a strong potential for activity.

Data Summary: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced paw edema (rat) | 61.03% inhibition of inflammation at 100 mg/kg | [19] |

| 5-Aminoindazole | Carrageenan-induced paw edema (rat) | 83.09% inhibition of inflammation at 100 mg/kg | [19] |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Carrageenan-induced paw edema (rat) | Significant edema inhibition, comparable to etoricoxib | [20] |

| Indazole derivatives | In vitro assays | Inhibition of COX-2, TNF-α, and IL-1β |[19][21] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood)

-

Objective: To assess the selective inhibitory activity of a test compound on COX-2.

-

Materials: Freshly drawn human venous blood (heparinized), Lipopolysaccharide (LPS), test compound, DMSO, Prostaglandin E2 (PGE2) ELISA kit.

-

Procedure:

-

Pre-treat aliquots of whole blood with various concentrations of the test compound or vehicle (DMSO) for 15 minutes.

-

Induce COX-2 expression and activity by adding LPS (final concentration ~100 ng/mL).

-

Incubate the blood samples for 24 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against compound concentration. (A parallel assay using a calcium ionophore to stimulate COX-1 can be run to assess selectivity).

Part 3: Potential Therapeutic Targets in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Emerging evidence points to the potential of indazole derivatives in this challenging therapeutic area.[9][24][25]

Mechanistic Rationale: A key pathological hallmark of several neurodegenerative diseases ("tauopathies") is the hyperphosphorylation of the microtubule-associated protein tau.[26] This leads to the formation of neurofibrillary tangles and neuronal death. A crucial finding directly relevant to the target scaffold is that 6-amino-1-methyl-indazole (AMI) , a closely related analog, exerts a neuroprotective effect by inhibiting tau hyperphosphorylation, partly through the inhibition of its upstream kinase, GSK-3β.[26] This provides a powerful and direct rationale for investigating 1-Methyl-1H-indazol-5-ol derivatives as inhibitors of tau-phosphorylating kinases.

Other potential targets for indazoles in neurodegeneration include:

-

Monoamine Oxidase (MAO): Inhibition can increase neurotransmitter levels.[25]

-

JNK3, LRRK2: Kinases implicated in neuronal apoptosis and Parkinson's disease pathogenesis.[1][25]

-

BACE1: An enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[27]

Logical Pathway: Tau Phosphorylation and Inhibition

Caption: Inhibition of the GSK-3β pathway to prevent tau hyperphosphorylation.

Experimental Protocol: In Vitro GSK-3β Kinase Assay for Tau Phosphorylation

-

Objective: To determine if a test compound inhibits GSK-3β-mediated phosphorylation of a tau-derived peptide.

-

Materials: Recombinant active GSK-3β, synthetic tau peptide substrate (e.g., PHF-1 epitope), ³³P-γ-ATP, kinase assay buffer, phosphocellulose paper, scintillation fluid, test compound.

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, tau peptide substrate, and various concentrations of the 1-Methyl-1H-indazol-5-ol derivative.

-

Add the GSK-3β enzyme to the mixture.

-

Initiate the reaction by adding ³³P-γ-ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively in phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

-

Data Analysis: Determine the amount of phosphate incorporated into the tau peptide. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Conclusion and Future Directions

The indazole scaffold is a clinically validated and versatile starting point for the development of novel therapeutics. While direct experimental data on 1-Methyl-1H-indazol-5-ol derivatives is emerging, the extensive body of research on the broader indazole class provides a robust, scientifically-grounded framework for prioritizing their investigation. The most promising therapeutic targets lie in oncology (protein kinases, PARP), inflammation (COX-2), and neurodegenerative disorders (tau-phosphorylating kinases like GSK-3β). The specific 1-methyl and 5-ol substitutions offer unique vectors for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and unlocking the full therapeutic potential of this promising chemical series.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science.

- Recent Advances in the Development of Indazole-based Anticancer Agents. Wiley Online Library.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Importance of Indazole against Neurological Disorders.

- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.

- AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphoryl

- Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Structure and synthesis of indazole.

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.

- Importance of Indazole against Neurological Disorders. PubMed.

- Application Notes and Protocols for Indazole Deriv

- Indazole derivatives as inhibitors of FGFR1.

- Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Therapeutic and synthetic approach towards indazole. Hilaris Publisher.

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.

- 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.

- Pd(PPh3)

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journal.hep.com.cn [journal.hep.com.cn]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of the Indazole Scaffold: A Technical Guide to 1-Methyl-1H-indazol-5-ol as a Versatile Building Block for Targeted Protein Degradation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are modular in design. The selection of appropriate building blocks for the three key components—a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker—is paramount to success. The indazole nucleus, a privileged scaffold in medicinal chemistry, has gained significant traction as a versatile core for constructing potent and selective warheads. This technical guide provides an in-depth exploration of 1-Methyl-1H-indazol-5-ol as a foundational building block. We will dissect its synthesis, the chemical logic behind its derivatization, and its application in a real-world case study targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell malignancies. This guide offers field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices to empower researchers in their pursuit of novel protein degraders.

Introduction: The New Paradigm of Targeted Protein Degradation

Traditional pharmacology has been dominated by an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site. While successful, this approach is limited to proteins with well-defined binding pockets and often requires continuous, high-dose administration to maintain efficacy. Targeted Protein Degradation (TPD) introduces a paradigm shift towards an event-driven, sub-stoichiometric mechanism.[1]

PROTACs are the most prominent agents in the TPD field. These chimeric molecules do not inhibit their target protein but instead tag it for destruction by the cell's own ubiquitin-proteasome system (UPS).[2][3] As illustrated below, a PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[4][5] The PROTAC is then released to repeat the cycle, enabling it to eliminate many target protein molecules catalytically.[1]

The modularity of PROTACs allows for systematic optimization. The indazole scaffold, and its derivatives like 1-Methyl-1H-indazol-5-ol, have become crucial building blocks for the "warhead" component, offering a robust and synthetically tractable starting point for engaging a wide range of protein targets.[6][7]

The Indazole Core as a Privileged Warhead Scaffold

Indazole-containing compounds are well-represented in FDA-approved drugs and clinical candidates, valued for their ability to form key hydrogen bonds and participate in various non-covalent interactions within protein active sites.[7] This makes them ideal starting points for designing high-affinity warheads for PROTACs.

Case Study Focus: Bruton's Tyrosine Kinase (BTK)

To provide a concrete application, this guide will focus on targeting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[8][9] Aberrant BTK activity is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1] While covalent inhibitors like ibrutinib have shown remarkable success, resistance often emerges through mutations, most notably the C481S substitution in the BTK active site which prevents covalent binding.[6]

Protein degradation offers a superior strategy to overcome this resistance. A PROTAC can degrade the entire BTK protein, rendering the C481S mutation irrelevant. The PROTAC MT-802 is a prime example, which uses an indazole-related pyrazolo[3,4-d]pyrimidine core to bind potently to both wild-type and C481S mutant BTK, leading to their effective degradation.[6][7][10]

Synthesis of the Core Building Block: 1-Methyl-1H-indazol-5-ol

The synthesis of a functionalized warhead begins with a reliable route to the core scaffold. The preparation of 1-Methyl-1H-indazol-5-ol can be approached in two key stages: formation of the parent heterocycle and subsequent regioselective N-alkylation.

Causality Behind Experimental Choices:

-

Demethylation vs. Direct Synthesis: While various methods exist for synthesizing the indazole ring, a common and reliable laboratory-scale route involves the demethylation of a commercially available precursor like 5-methoxy-1H-indazole. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers with high yields.[11]

-

Regioselectivity of N-Alkylation: Alkylation of the indazole ring can occur at either the N1 or N2 position, leading to different regioisomers. The choice of base and solvent is critical for controlling this outcome.[12][13] For N1-selectivity, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is preferred. NaH deprotonates the indazole to form the indazolide anion. The N1 position is generally the thermodynamically favored site of alkylation, and this combination of reagents reliably produces the N1-alkylated product.[13][14]

Protocol 1: Two-Step Synthesis of 1-Methyl-1H-indazol-5-ol

Step 1: Synthesis of 1H-Indazol-5-ol via Demethylation [11]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-methoxy-1H-indazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 70 mL per gram of starting material).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 2.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-